molecular formula C26H26F3N3O3 B11497512 3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11497512
M. Wt: 485.5 g/mol
InChI Key: YRLNHSSXEODIJL-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenylpiperazine moiety, and a dimethoxybenzamide core

Preparation Methods

The synthesis of 3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3,4-Dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylpiperazine moiety, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The trifluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects. Detailed studies on its molecular pathways are still ongoing .

Comparison with Similar Compounds

Similar compounds to 3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H26F3N3O3

Molecular Weight

485.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C26H26F3N3O3/c1-34-23-11-8-18(16-24(23)35-2)25(33)30-21-17-19(26(27,28)29)9-10-22(21)32-14-12-31(13-15-32)20-6-4-3-5-7-20/h3-11,16-17H,12-15H2,1-2H3,(H,30,33)

InChI Key

YRLNHSSXEODIJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCN(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

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